N-protected amino acid: The "tert-butoxycarbonyl" (Boc) group is a common protecting group for amines, frequently employed in peptide synthesis [].
Aromatic nitro compound: The presence of a nitro group (-NO2) attached to the phenyl ring imparts specific electronic properties and potential reactivity [].
Synthesis Analysis
Boc protection: The amine group can be protected with a Boc group using Boc anhydride [(Boc)2O] in the presence of a base like triethylamine (TEA) []. This step is crucial in peptide synthesis to prevent unwanted side reactions with the amine functionality.
Chemical Reactions Analysis
Amide bond formation: The carboxylic acid group can react with amines to form amide bonds, a fundamental reaction in peptide synthesis [].
Nitro group reduction: The nitro group can be reduced to an amine using various reducing agents, providing access to different functionalities [].
Compound Description: (5R,6S)-4-(tert-Butoxycarbonyl)-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazin-2-one is a chiral glycine enolate equivalent. [] This compound is useful for the preparation of α-substituted and α, α-disubstituted α-amino acids in high enantiomeric excess. [] It is soluble in tetrahydrofuran (THF) and dichloromethane. []
Relevance: While not directly sharing the same core structure as (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid, (5R,6S)-4-(tert-Butoxycarbonyl)-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazin-2-one is included due to its relevance as a chiral glycine derivative used in the synthesis of diverse amino acids, highlighting a potential synthetic connection. [] The presence of the tert-butoxycarbonyl (Boc) protecting group in both compounds further emphasizes their potential relevance in synthetic pathways related to amino acid modification and protection. []
(S)- and (R)-2-Amino-2-(5-tert-butyl-3-hydroxyisoxazol-4-yl)acetic acid (ATAA)
Compound Description: (RS)-2-Amino-2-(5-tert-butyl-3-hydroxyisoxazol-4-yl)acetic acid (ATAA) is an antagonist at N-methyl-D-aspartic acid (NMDA) and (RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. [] ATAA itself is a racemic mixture, and its enantiomers, (R)-ATAA and (S)-ATAA, have been shown to have different pharmacological activities. []
Relevance: The relevance of ATAA to (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid lies in their shared structural features as amino acid derivatives. Both compounds contain an amino acid core structure with modifications at the α-carbon. While the specific substituents and their spatial arrangements differ, the presence of a carboxylic acid group and an amino group, both common functionalities in amino acids, suggests a potential structural relationship and a possible common synthetic origin or application in peptide chemistry. []
H-Lys-Trp(NPS)-OMe and Analogues
Compound Description: H-Lys-Trp(NPS)-OMe is an analgesic dipeptide derivative. [] A series of analogues of this compound, with modifications on the (2-nitrophenyl)sulfenyl (NPS) moiety, were synthesized to investigate the structure-activity relationship. [] Among the synthesized analogues, H-Lys-Trp(CmPS)-OMe, where CmPS stands for (2-carbomethoxyphenyl)sulfenyl, showed similar antinociceptive activity to the parent compound H-Lys-Trp(NPS)-OMe. []
Relevance: While not directly similar in structure to (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid, the H-Lys-Trp(NPS)-OMe series of compounds presents an interesting case study of structure-activity relationship exploration in peptide derivatives. [] Specifically, the focus on modifying a phenyl group attached to the tryptophan residue resonates with the presence of a nitrophenyl group in (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid. This parallel suggests a potential area of investigation for the target compound, exploring how modifications to the nitrophenyl group might affect its biological activity or synthetic utility. []
Nα,Nιm-Bis(tert-butyloxycarbonyl)histidine and Nα-2-(p-Biphenylyl)isopropyloxycarbonyl-Nιm-tert-butyloxycarbonylhistidine
Compound Description: These two compounds are protected histidine derivatives used in the solid-phase synthesis of peptides. [] Both compounds feature protection of the imidazole side chain of histidine with a tert-butyloxycarbonyl (Boc) group. [] They differ in the protecting group used for the α-amino group: Nα,Nιm-Bis(tert-butyloxycarbonyl)histidine utilizes a Boc group, while Nα-2-(p-Biphenylyl)isopropyloxycarbonyl-Nιm-tert-butyloxycarbonylhistidine utilizes a 2-(p-biphenylyl)isopropyloxycarbonyl (Bpoc) group. []
Relevance: The relevance of these compounds to (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid lies in their shared use of the Boc protecting group for amino acid functionalities. [] The successful application of Boc-protected histidine derivatives in peptide synthesis highlights the effectiveness of the Boc group in preventing unwanted side reactions during peptide bond formation. This information is relevant when considering potential synthetic strategies for incorporating (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid, a Boc-protected amino acid derivative, into peptide chains. []
N-Protected 3-Aminopyrrolidine and N-Protected 3-Aminopiperidine and Corresponding Ketones
Compound Description: Optically active N-protected 3-aminopyrrolidine and 3-aminopiperidine, along with their corresponding ketones, can be prepared using bacterial omega-transaminase. [] These compounds are chiral building blocks in organic synthesis. [] The bacterial omega-transaminase allows for the optical resolution of the racemic amine mixtures, enabling access to enantiomerically pure forms of these compounds. []
Relevance: While not directly structurally similar to (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid, the mention of N-protected 3-aminopyrrolidine and 3-aminopiperidine highlights a class of compounds—cyclic amines—that are often used as building blocks in medicinal chemistry and drug discovery. [] Although (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid does not contain a cyclic amine, the exploration of cyclic amine derivatives as potential pharmaceuticals might indirectly inspire investigations into the target compound for similar applications. []
Relevance: Although (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid is not a peptide and is not directly structurally related to these pseudotetrapeptides, their shared interest as potential enzyme inhibitors highlights a potential application area for the target compound. [] Further investigations into the target compound could explore its potential as a building block for enzyme inhibitors, potentially targeting different classes of enzymes. []
Compound Description: This compound is a synthetic cyclopeptide that serves as a model for phencyclopeptine natural products. [] It was synthesized to study the conformational properties of phencyclopeptines and to develop strategies for their total synthesis. [] The compound features a 14-membered ring system incorporating a proline residue, which influences its conformational preferences. []
Relevance: This compound highlights the exploration of cyclic peptides in natural product synthesis. While (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid is not a cyclic peptide, the study of (5S,9R)-9-Isopropyl-5,6-trimethylene-8-deamino-1,2-dihydro-p-phencyclopeptine indirectly brings attention to the potential of incorporating the target compound into cyclic peptide structures. [] This approach could be particularly interesting for mimicking or antagonizing the activity of naturally occurring cyclic peptides, given the structural similarity conferred by incorporating (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid. []
Boc-Trp-Phe-OH and its Arylester Derivatives
Compound Description: Boc-Trp-Phe-OH is a dipeptide used as a model compound for developing a novel C-terminal peptide activation method. [] The method involves copper(II)-mediated Chan-Lam-type coupling between peptides and arylboroxines to synthesize arylester derivatives, such as Boc-Trp-Phe-OPh. [] This approach provides an epimerization-free method for C-terminal peptide activation, which is crucial for obtaining peptides with high stereochemical purity. []
Relevance: The relevance of Boc-Trp-Phe-OH and its arylester derivatives to (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid lies in their shared status as peptide building blocks and the potential for applying similar C-terminal activation strategies. [] While the target compound is a single amino acid derivative, the successful demonstration of epimerization-free C-terminal activation with Boc-Trp-Phe-OH suggests that similar methodologies could be adapted for activating the carboxylic acid group of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid. This would allow for its efficient incorporation into peptide chains without compromising the stereochemical integrity of the final product. []
[AspB10]Insulin
Compound Description: [AspB10]Insulin is a synthetic human insulin analogue where the histidine at position B10 is replaced with aspartic acid. [] This analogue exhibits significantly higher binding affinity to insulin receptors and greater potency in lipogenesis assays compared to natural insulin. [] This suggests that the single amino acid substitution induces conformational changes in the insulin molecule, leading to enhanced interaction with the insulin receptor. []
Relevance: Though (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid is not a peptide hormone like insulin, the development of [AspB10]Insulin highlights a crucial aspect of structure-activity relationships: even subtle changes in a molecule, like a single amino acid substitution, can drastically alter its biological activity. [] This concept emphasizes the potential of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid as a starting point for designing analogues with potentially enhanced or modified biological activities. By systematically altering its structure, for instance, by modifying the 4-nitrophenyl group or the carboxylic acid, researchers might discover derivatives with improved properties or novel applications. []
5,5-Dimethyl-2-phenylimidazoline-4-thiones and 4,4-Dimethyl-2-phenylthiazolin-5-ones
Compound Description: These two series of compounds, 5,5-dimethyl-2-phenylimidazoline-4-thiones and 4,4-dimethyl-2-phenylthiazolin-5-ones, are synthesized from substituted 2-benzoylamino-2-methyl-thiopropanamides through cyclization reactions. [] The reaction pathway is determined by the reaction conditions: basic conditions favor the formation of 5,5-dimethyl-2-phenylimidazoline-4-thiones, while strongly acidic conditions lead to 4,4-dimethyl-2-phenylthiazolin-5-ones. []
Relevance: The synthesis of 5,5-dimethyl-2-phenylimidazoline-4-thiones and 4,4-dimethyl-2-phenylthiazolin-5-ones demonstrates how different reaction conditions can selectively yield distinct heterocyclic structures from a common precursor. [] This concept is relevant to (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid as it suggests the possibility of leveraging different reaction conditions to transform the target compound into various heterocyclic structures. Given the prevalence and importance of heterocycles in medicinal chemistry, such transformations could unlock new avenues for exploring the biological activity and therapeutic potential of derivatives derived from (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid. []
Compound Description: (4S,6R,8R,10S,16S)-4,6,8,10,16-Pentamethyldocosane is a cuticular hydrocarbon found in the cane beetle Antitrogus parvulus. [] This compound was synthesized to confirm its stereochemistry, which was achieved using bismuth(III)-mediated coupling reactions. [] The successful synthesis established the relative stereochemistry of all chiral centers in the molecule. []
Relevance: While structurally dissimilar to (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid, the synthesis of (4S,6R,8R,10S,16S)-4,6,8,10,16-Pentamethyldocosane highlights the power of organic synthesis in accessing and structurally characterizing complex natural products. [] This serves as an example of how synthetic chemistry can be utilized to explore and understand the structural complexity of naturally occurring molecules, inspiring similar investigations into (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid and its potential derivatives. []
Vioprolide D Synthetic Intermediates
Compound Description: Several synthetic intermediates were developed during attempts to synthesize vioprolide D, a naturally occurring cyclic depsipeptide with potential therapeutic applications. [] These intermediates include peptide fragments, such as benzyl (2R)-2-[[(2S)-2-[[(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-triisopropylsilyloxy-propanoyl]amino]propanoyl]amino]-4-methyl-pentanoate and (E)-allyl 2-((R)-2-((S)-1-((R)-2-((tert-butoxycarbonyl)amino)-4-methylpentanoyl)pyrrolidin-2-yl)-4,5-dihydrothiazole-4-carboxamido)but-2-enoate. [] The synthesis involved overcoming challenges like unwanted cyclization reactions and achieving high diastereoselectivity. []
Relevance: Although structurally distinct from (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid, the efforts toward synthesizing vioprolide D and the challenges encountered during the process offer valuable insights for potential synthetic endeavors involving the target compound. [] Specifically, the strategic use of protecting groups, the optimization of reaction conditions to minimize side reactions, and the importance of controlling stereochemistry are all crucial considerations for successfully incorporating (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid into more complex structures. The lessons learned from the vioprolide D synthesis can guide future research in exploring the synthetic potential and developing efficient strategies for modifying and utilizing (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.